Cas no 20207-13-0 (2-2-(Morpholin-4-yl)ethoxyethan-1-amine)
2-2-(Morpholin-4-yl)ethoxyethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-[(2-aminoethoxy)ethyl]morpholine
- 2-(2-morpholin-4-ylethoxy)ethanamine
- 2-[2-(morpholin-4-yl)ethoxy]ethanamine
- 4-((2-Aminoethoxy)ethyl)morpholine
- G61897
- 2-(2-morpholin-4-yl-ethoxy)ethylamine
- XXNWGSSVJMXOTP-UHFFFAOYSA-N
- AKOS011628502
- 2-(2-Morpholin-4-yl)ethoxy)ethylamine
- Ethanamine, 2-(2-(4-morpholinyl)ethoxy)-
- EINECS 243-595-4
- EN300-1850263
- SCHEMBL2635588
- NS00026549
- Ethanamine, 2-[2-(4-morpholinyl)ethoxy]-
- 2-[2-(morpholin-4-yl)ethoxy]ethan-1-amine
- UNII-3KL5GGM6DE
- CS-0214626
- DTXSID20174055
- 20207-13-0
- 2-(2-Morpholin-4-yl-ethoxy)-ethylamine
- 2-(2-Morpholinoethoxy)ethanamine
- 3KL5GGM6DE
- MFCD11934676
- 2-2-(Morpholin-4-yl)ethoxyethan-1-amine
-
- MDL: MFCD11934676
- Inchi: 1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2
- InChI Key: XXNWGSSVJMXOTP-UHFFFAOYSA-N
- SMILES: O1CCN(CCOCCN)CC1
Computed Properties
- Exact Mass: 174.13694
- Monoisotopic Mass: 174.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 47.7Ų
Experimental Properties
- PSA: 47.72
2-2-(Morpholin-4-yl)ethoxyethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M733033-50mg |
2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine |
20207-13-0 | 50mg |
45.00 | 2021-07-27 | ||
| TRC | M733033-100mg |
2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine |
20207-13-0 | 100mg |
65.00 | 2021-07-27 | ||
| TRC | M733033-500mg |
2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine |
20207-13-0 | 500mg |
$379.00 | 2023-05-17 | ||
| Fluorochem | 047942-1g |
2-(2-Morpholin-4-yl)ethoxy)ethylamine |
20207-13-0 | >98 | 1g |
£136.00 | 2022-03-01 | |
| Fluorochem | 047942-5g |
2-(2-Morpholin-4-yl)ethoxy)ethylamine |
20207-13-0 | >98 | 5g |
£395.00 | 2022-03-01 | |
| Apollo Scientific | OR55304-250mg |
2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine |
20207-13-0 | 95% | 250mg |
£60.00 | 2025-02-20 | |
| Apollo Scientific | OR55304-1g |
2-[2-(Morpholin-4-yl)ethoxy]ethan-1-amine |
20207-13-0 | 95% | 1g |
£180.00 | 2025-02-20 | |
| Chemenu | CM514215-1g |
2-(2-Morpholinoethoxy)ethanamine |
20207-13-0 | 98% | 1g |
$400 | 2022-09-29 | |
| eNovation Chemicals LLC | D323637-5g |
2-(2-Morpholin-4-yl-ethoxy)-ethylamine |
20207-13-0 | 95% | 5g |
$965 | 2024-08-03 | |
| eNovation Chemicals LLC | D323637-10g |
2-(2-Morpholin-4-yl-ethoxy)-ethylamine |
20207-13-0 | 95% | 10g |
$1265 | 2024-08-03 |
2-2-(Morpholin-4-yl)ethoxyethan-1-amine Suppliers
2-2-(Morpholin-4-yl)ethoxyethan-1-amine Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-2-(Morpholin-4-yl)ethoxyethan-1-amine
4-[(2-aminoethoxy)ethyl]morpholine: A Comprehensive Overview
4-[(2-aminoethoxy)ethyl]morpholine, also known by its CAS number CAS No 20207-13-0, is a versatile chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its morpholine ring structure with an aminoethoxy substituent, exhibits unique chemical properties that make it valuable in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its applications have further solidified its importance in modern chemistry.
The molecular structure of 4-[(2-aminoethoxy)ethyl]morpholine consists of a six-membered morpholine ring, which is a saturated heterocycle containing one oxygen and one nitrogen atom. The substituent at the 4-position of the ring is an aminoethoxy group (-OCH2CH2NH2), which introduces additional functional groups that enhance the compound's reactivity and versatility. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 4-[(2-aminoethoxy)ethyl]morpholine as a building block in drug discovery. Its ability to form hydrogen bonds and participate in various nucleophilic reactions makes it an ideal candidate for designing bioactive molecules. For instance, researchers have explored its use in the development of kinase inhibitors, where the morpholine ring serves as a scaffold for attaching pharmacophores. These findings underscore the compound's role in advancing therapeutic interventions for diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, CAS No 20207-13-0 has found utility in agrochemicals, particularly as a component in herbicides and fungicides. Its ability to interact with biological targets through multiple modes of action has made it a subject of interest for developing more effective and environmentally friendly agricultural chemicals. Recent research has focused on optimizing its stability under field conditions and enhancing its bioavailability to improve crop protection.
The synthesis of 4-[(2-aminoethoxy)ethyl]morpholine has also been a topic of recent investigations. Traditional methods involve multi-step reactions, often requiring harsh conditions and multiple purification steps. However, advancements in catalytic processes and green chemistry have led to more efficient and sustainable synthetic routes. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields, making large-scale production more feasible.
Beyond its direct applications, the compound serves as a valuable tool in academic research for studying chemical reactivity and molecular recognition. Its role as a chelating agent has been explored in coordination chemistry, where it forms stable complexes with metal ions. These complexes have potential applications in catalysis, sensing technologies, and even nanotechnology.
In conclusion, 4-[(2-aminoethoxy)ethyl]morpholine, with its unique structural features and diverse functional groups, continues to be a focal point in contemporary chemical research. Its adaptability across multiple disciplines ensures that it remains a key player in driving innovation across industries. As research progresses, new insights into its properties and applications are expected to further expand its utility in addressing global challenges in health, agriculture, and materials science.
20207-13-0 (2-2-(Morpholin-4-yl)ethoxyethan-1-amine) Related Products
- 23165-19-7(Morpholinium,4,4-dimethyl-, chloride (1:1))
- 3651-67-0(4-Methylmorpholine Hydrochloride)
- 10220-23-2(4-(2-Methoxyethyl)morpholine)
- 622-40-2(N-(2-Hydroxyethyl)morpholine)
- 64038-82-0(Morpholinium,4-methyl-4-[2-[2-(trimethylammonio)ethoxy]ethyl]-, iodide (1:2))
- 6425-39-4(2,2-Dimorpholinodiethylether)
- 2412-10-4(Morpholinium,4,4-dimethyl-, iodide (1:1))
- 4186-70-3(Morpholinium,4-ethyl-4-methyl-, iodide (1:1))
- 64038-84-2(Morpholinium,4,4'-(oxydi-2,1-ethanediyl)bis[4-ethyl-, dibromide (9CI))
- 64038-85-3(Morpholinium,4,4'-(oxydi-2,1-ethanediyl)bis[4-methyl-, diiodide (9CI))